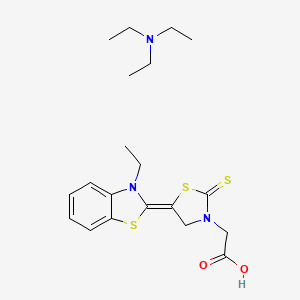
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is a chemical compound with a complex structure. It is an ester of carbamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide typically involves the reaction of carbamic acid derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl carbamate with 3-(alpha-trimethylammoniopropyl)phenyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodide group.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted phenyl esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carbamate species, which can then interact with biological molecules. The iodide group may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar in structure but lacks the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(dimethylamino)phenyl ester: Contains a dimethylamino group instead of the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(ethylamino)phenyl ester: Contains an ethylamino group instead of the trimethylammoniopropyl group.
Uniqueness
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is unique due to the presence of the trimethylammoniopropyl group and iodide, which confer specific reactivity and biological activity. This makes it distinct from other carbamate esters and valuable for specific applications in research and industry.
Properties
CAS No. |
63981-66-8 |
|---|---|
Molecular Formula |
C14H23IN2O2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
trimethyl-[1-[3-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-13(16(3,4)5)11-8-7-9-12(10-11)18-14(17)15-2;/h7-10,13H,6H2,1-5H3;1H |
InChI Key |
VDLAMFAKUHJWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


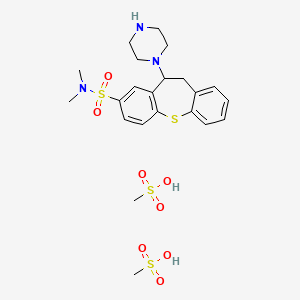
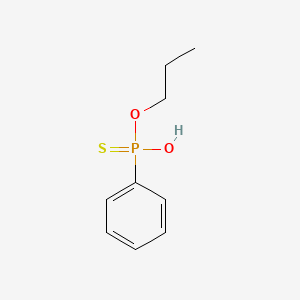

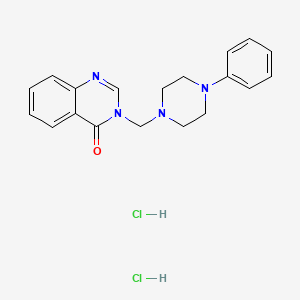





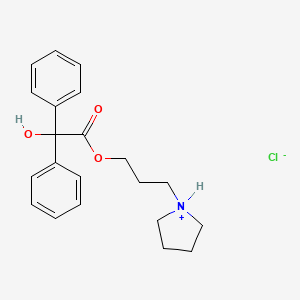
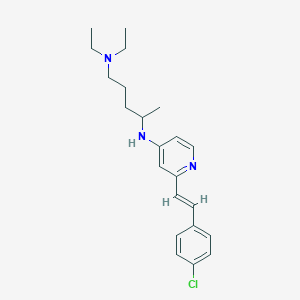
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
